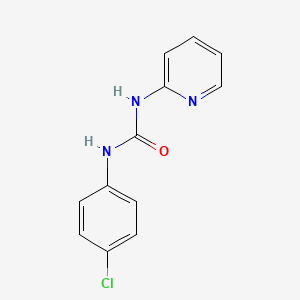
3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a molecular entity capable of donating a hydron to an acceptor . It is a versatile chemical compound used in various scientific research fields, including pharmaceuticals, organic synthesis, and material science, due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular weight of this compound is 250.29 . Its IUPAC name is (2E)-3- (4-butoxy-3-methoxyphenyl)-2-propenoic acid . The InChI code is 1S/C14H18O4/c1-3-4-9-18-12-7-5-11 (6-8-14 (15)16)10-13 (12)17-2/h5-8,10H,3-4,9H2,1-2H3, (H,15,16)/b8-6+ .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 158-159 degrees Celsius . The compound is stable at room temperature .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
Structural investigations, such as those performed on related compounds, often involve X-ray crystallography, spectroscopy (FT-IR, FT-Raman, UV-Vis), and quantum chemical calculations. These studies reveal intricate details about molecular conformation, intermolecular interactions, and the impact of substituents on stability and behavior (Venkatesan et al., 2016). Such analyses can be crucial for designing compounds with desired physical, chemical, or biological properties.
Bioactive Compound Isolation and Characterization
Research on marine-derived fungi and other natural sources often leads to the isolation of phenyl ether derivatives and other bioactive compounds. These studies aim to discover molecules with potential health benefits, such as antioxidant properties, which could contribute to therapeutic applications (Xu et al., 2017).
Chemical Reaction Mechanisms and Synthesis
Understanding the chemical reactions involving compounds like 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid can lead to novel synthetic pathways and applications in material science. For example, investigations into the cyclopolymerization of diynes or the synthesis of complex molecular structures using palladium-catalyzed reactions offer insights into creating new materials with specific characteristics (Mayershofer et al., 2006).
Antioxidant Properties and Health Benefits
The antioxidant efficacy of compounds structurally related to 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid, such as ferulic acid derivatives, has been extensively studied. These compounds may offer protective effects against oxidative stress-related disorders, including neurodegenerative diseases, cancer, and diabetes (Silva & Batista, 2017).
Applications in Solar Energy
Research into organic dyes for dye-sensitized solar cells (DSSCs) explores the impact of molecular changes on the efficiency of solar energy conversion. Studies that compare the performance of dyes with slight structural variations provide valuable data for optimizing DSSC designs and improving power conversion efficiencies (Robson et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGNEGWMEJBADZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)
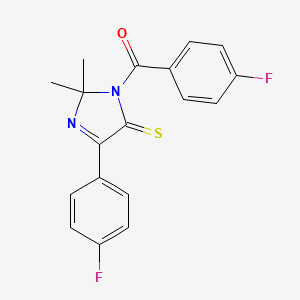
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)

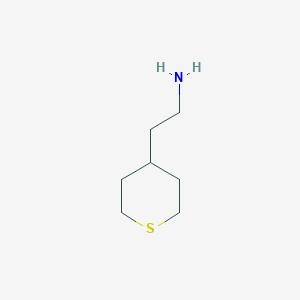
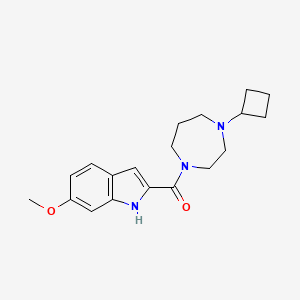
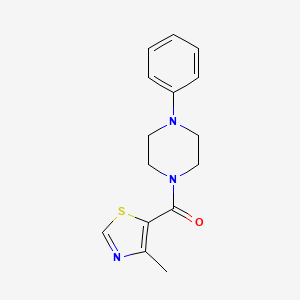
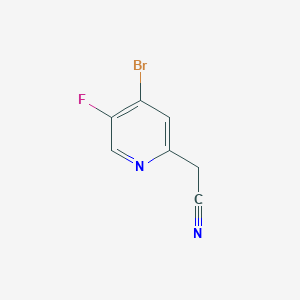
![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)
